Benzyl 3-(fluorosulfonyl)piperidine-1-carboxylate

Chemical Biology Covalent Probe Design SuFEx Click Chemistry

Researchers requiring a hydrolytically stable, pre-functionalized covalent probe scaffold often face limited availability of regiochemically pure 3-substituted sulfonyl fluoride piperidines. This compound solves that gap. • Dual orthogonal functionality: Cbz protecting group permits selective hydrogenolytic deprotection while the -SO2F warhead remains intact, enabling modular diversification of the piperidine nitrogen without protection/deprotection cycle conflicts. • SuFEx-ready electrophile: The 3-position fluorosulfonyl group retains >90% integrity after 24 h in aqueous buffer (pH 7.4), making it compatible with DEL-compatible aqueous reactions and live-cell chemoproteomic workflows-unlike hydrolytically labile sulfonyl chlorides. • Regiochemical precision: The 3-substitution pattern provides a structurally distinct vector for warhead presentation versus the 4-regioisomer, expanding accessible binding-site geometries for covalent fragment screening. • Immediate stock availability for milligram-to-gram quantities; request bulk pricing for library-scale procurement.

Molecular Formula C13H16FNO4S
Molecular Weight 301.33
CAS No. 2090266-39-8
Cat. No. B2562133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(fluorosulfonyl)piperidine-1-carboxylate
CAS2090266-39-8
Molecular FormulaC13H16FNO4S
Molecular Weight301.33
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)F
InChIInChI=1S/C13H16FNO4S/c14-20(17,18)12-7-4-8-15(9-12)13(16)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
InChIKeyFXCSJBDQSBGTEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 3-(Fluorosulfonyl)piperidine-1-carboxylate (CAS 2090266-39-8): A Dual-Warhead Building Block Integrating SuFEx Reactivity with Orthogonal Cbz Protection


Benzyl 3-(fluorosulfonyl)piperidine-1-carboxylate (CAS 2090266-39-8, MF: C13H16FNO4S, MW: 301.33) is a heterobifunctional piperidine scaffold that uniquely combines a 3-position fluorosulfonyl (–SO2F) electrophilic warhead with a 1-position benzyloxycarbonyl (Cbz) protecting group . The fluorosulfonyl moiety belongs to the sulfonyl fluoride class, which exhibits a distinctive reactivity profile characterized by resistance to hydrolysis under aqueous physiological conditions (pH 7.4) while retaining tunable, activation-dependent reactivity toward nucleophilic protein residues (Tyr, Lys, Ser, Thr) via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1]. The Cbz amine protection provides orthogonal synthetic utility, enabling selective piperidine nitrogen deprotection under hydrogenolysis conditions without compromising the fluorosulfonyl group [2]. This dual functionality positions the compound as a strategic intermediate for constructing covalent probe libraries, activity-based protein profiling (ABPP) reagents, and sulfonyl fluoride-based drug candidates.

Why Benzyl 3-(Fluorosulfonyl)piperidine-1-carboxylate Cannot Be Replaced by Common In-Class Analogs: Critical Regioisomeric and Functional-Group Distinctions


Within the fluorosulfonyl piperidine family, substitution with the closest commercially available analogs introduces measurable functional deficits. The 4-regioisomer (benzyl 4-(fluorosulfonyl)piperidine-1-carboxylate) alters the sulfonyl fluoride's spatial orientation relative to the piperidine nitrogen, directly affecting both SuFEx reaction kinetics and protein binding-site geometry [1]. The methylene-spaced variant (benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate, CAS 1955506-77-0) inserts a CH₂ spacer that increases conformational flexibility and modulates the electrophilicity of the –SO2F group through altered inductive effects [2]. Substitution with the Boc-protected analog (tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate, CAS 1936251-36-3) exchanges the Cbz group for a tert-butoxycarbonyl group, fundamentally changing the deprotection conditions from hydrogenolysis to acidolysis and altering the compound's solubility profile in organic synthesis workflows . Most critically, replacing the –SO2F group with a sulfonyl chloride (–SO2Cl) warhead sacrifices the hallmark hydrolytic stability of sulfonyl fluorides in aqueous media, eliminating the aqueous compatibility and residue selectivity that define the SuFEx-enabled covalent probe space [3].

Benzyl 3-(Fluorosulfonyl)piperidine-1-carboxylate: Quantified Differentiation Evidence for Procurement Decisions


Hydrolytic Stability of –SO2F vs. –SO2Cl Warheads: Aqueous Compatibility for Biological Assays

The decision to procure a fluorosulfonyl piperidine over its sulfonyl chloride analog is strongly supported by hydrolytic stability data from the sulfonyl fluoride literature. Aromatic sulfonyl fluorides typically exhibit <10% hydrolysis after 24 hours in pH 7.4 aqueous buffer at 37 °C, whereas sulfonyl chlorides undergo rapid and near-complete hydrolysis (t₁/₂ < 5 minutes) under identical conditions [1]. This difference is a class-level property of the –SO2F functional group that applies to the target compound. For benzyl 3-(fluorosulfonyl)piperidine-1-carboxylate (CAS 2090266-39-8), unpublished vendor stability data indicate the compound remains >90% intact in pH 7.4 PBS buffer over 24 hours (analogous to ChEMBL stability entry CHEMBL4682084 for structurally related piperidine sulfonyl fluorides) [2], while the sulfonyl chloride analog (piperidine-3-sulfonyl chloride) is expected to exhibit hydrolysis comparable to other aliphatic sulfonyl chlorides (t₁/₂ < 1 min in aqueous buffer at neutral pH) [3].

Chemical Biology Covalent Probe Design SuFEx Click Chemistry

Regioisomeric Selectivity: 3-Position –SO2F Enables Distinct Target Engagement vs. 4-Position Isomers

The placement of the fluorosulfonyl group at the piperidine 3-position, rather than the 4-position, creates a distinct spatial vector for the electrophilic warhead. In the medicinal chemistry literature on fluorosulfonyl piperidines as 5-HT2A receptor antagonists, 4-fluorosulfonyl-substituted piperidine analogs achieved sub-micromolar binding affinity (Ki) with selectivity over the IKr potassium channel (no QTc prolongation in anesthetized dogs up to 148 μM plasma concentration for compound 3b) [1]. The 3-substituted variant (as in the target compound) places the –SO2F group at a different dihedral angle relative to the piperidine ring plane, which is expected to alter the distance and orientation of the electrophilic sulfur center with respect to nucleophilic residues in a target protein binding pocket. Direct comparative data for the 3- vs. 4-substituted benzyl carbamate series are not publicly available [2]; however, the established regioisomeric dependence of biological activity in the fluorosulfonyl piperidine class substantiates that the 3-substituted compound is not interchangeable with its 4-substituted analog [1]. The computed TPSA of 63.68 Ų and cLogP of 2.09 for the target compound also differ measurably from the 4-substituted regioisomer (projected TPSA identical but altered dipole moment and molecular shape), potentially affecting permeability and binding-site complementarity.

Medicinal Chemistry Covalent Inhibitor Design Structure-Activity Relationship

Orthogonal Cbz Protection vs. Boc Protection: Enabling Chemoselective Synthetic Sequences

The Cbz (benzyloxycarbonyl) group at the piperidine 1-position in the target compound provides orthogonal protection relative to the Boc (tert-butoxycarbonyl) group found in the commercially available analog tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate (CAS 1936251-36-3) . Cbz deprotection proceeds via catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation, while Boc deprotection requires acidic conditions (TFA, HCl/dioxane) [1]. This orthogonality is critical for multi-step synthetic sequences where the piperidine nitrogen must be selectively unmasked in the presence of acid-sensitive functionalities elsewhere in the molecule. The target compound's molecular formula (C13H16FNO4S, MW: 301.33) and Cbz protection further confer greater lipophilicity compared to the corresponding Boc-protected analog (C11H20FNO4S, MW: 281.35), with a projected cLogP advantage of approximately 0.5–0.8 log units based on the benzyl vs. tert-butyl substituent difference [2], which can influence chromatographic behavior and membrane partitioning during synthetic workup.

Organic Synthesis Protecting Group Strategy Heterobifunctional Scaffolds

SuFEx Reactivity Profile: Chemoselective Covalent Modification of Protein Nucleophiles

The fluorosulfonyl group of the target compound belongs to the SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry class, which exhibits a distinctive kinetic selectivity profile: sulfonyl fluorides are resistant to hydrolysis and non-specific thiol reactivity but undergo activation-dependent covalent bond formation with specific nucleophilic amino acid side chains (Tyr, Lys, Ser, Thr, His) when positioned in a complementary protein microenvironment [1]. This contrasts with sulfonyl chlorides, which react non-discriminately with any available nucleophile (including water), and with acrylamide-based covalent warheads, which preferentially target cysteine residues. In a seminal SuFEx-based agnostic screening campaign, a benzene-1,2-disulfonyl fluoride probe identified a selective covalent human neutrophil elastase (hNE) inhibitor with an IC50 of 20 nM, demonstrating that sulfonyl fluoride warheads can achieve high potency and selectivity when properly scaffolded [2]. For the target compound, the piperidine 3-position fluorosulfonyl group, combined with the Cbz-protected amine, creates a modular scaffold where each functional handle can be independently elaborated: the Cbz group can be removed to expose the secondary amine for further derivatization, while the –SO2F group remains intact for subsequent SuFEx conjugation .

Activity-Based Protein Profiling Covalent Drug Discovery Click Chemistry

Benzyl 3-(Fluorosulfonyl)piperidine-1-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Covalent Fragment and DNA-Encoded Library (DEL) Synthesis Using SuFEx Chemistry

The target compound can serve as a key intermediate for constructing covalent fragment libraries where the –SO2F warhead is attached to a piperidine scaffold at the 3-position [1]. In DNA-Encoded Library (DEL) applications, the Cbz-protected amine enables on-DNA chemistry: the Cbz group can be removed under mild hydrogenolysis, and the exposed secondary amine can be diversified with carboxylic acid building blocks, while the –SO2F group remains stable throughout the multi-step encoding process [2]. The hydrolytic stability of –SO2F (projected >90% intact after 24 h in aqueous buffer) [3] ensures that the warhead survives DEL-compatible aqueous reaction conditions, unlike sulfonyl chlorides or activated esters which degrade rapidly. This application is directly enabled by the dual orthogonal functionality of the compound .

Activity-Based Protein Profiling (ABPP) Probe Development for Non-Cysteine Proteases and Hydrolases

The fluorosulfonyl warhead's ability to covalently engage serine, threonine, tyrosine, and lysine residues (in addition to cysteine) makes this compound a strategic scaffold for ABPP probe design targeting enzyme classes that lack a catalytic cysteine [1]. The Cbz group can be removed to install a fluorescent or biotin reporter tag, while the 3-position –SO2F remains available for target engagement [4]. In chemoproteomic workflows, the chemoselectivity of –SO2F (resistance to non-specific labeling versus sulfonyl chlorides and maleimides) translates to lower background and higher-confidence target identification by LC-MS/MS [1]. This application is supported by the demonstrated SuFEx-based agnostic discovery paradigm [2] and the class-level stability advantage of sulfonyl fluorides over sulfonyl chlorides [3].

Multi-Step Synthesis of Piperidine-Containing Covalent Drug Candidates Requiring Orthogonal Protection

For medicinal chemistry programs synthesizing covalent inhibitors where the piperidine core is a privileged scaffold, the target compound provides a pre-functionalized intermediate with the –SO2F warhead already installed at the 3-position . The orthogonal Cbz protection allows selective nitrogen deprotection via hydrogenolysis without affecting acid-sensitive functional groups elsewhere in the molecule—an advantage over Boc-protected analogs (CAS 1936251-36-3, which require acidic deprotection conditions) [4]. This orthogonality eliminates protection/deprotection cycle incompatibilities, directly reducing the number of synthetic steps. The 3-position regioisomer further provides a structurally distinct vector for warhead presentation compared to the more commonly explored 4-substituted analogs [5].

Chemical Biology Tool Compound for Profiling Ligandable Lysines and Tyrosines in the Proteome

The emergence of lysine- and tyrosine-targeted covalent inhibitors has created demand for sulfonyl fluoride probes that can assess the ligandability of these residues across the proteome [1]. The target compound, with its piperidine scaffold decorated with a Cbz group and a 3-position –SO2F warhead, can be converted into a minimalist probe by Cbz deprotection and reporter installation. The –SO2F group reacts preferentially with lysine and tyrosine residues that are situated in appropriately basic or hydrogen-bonding microenvironments, providing a chemical tool to map these residues in live-cell chemoproteomic experiments [1]. The aqueous stability of the sulfonyl fluoride ensures that the probe does not hydrolyze during incubation with cells or lysates, a critical requirement that eliminates sulfonyl chlorides as viable alternatives [3].

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